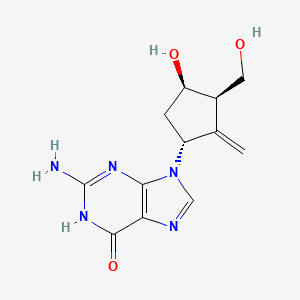

(1R,3R,4R)-Entecavir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entecavir is an antiviral medicine used to treat liver infection caused by the hepatitis B virus . It belongs to the family of medicines called antivirals and works by inhibiting the DNA synthesis in the Hepatitis B virus . It is not a cure for hepatitis but it helps to keep the virus from reproducing and causing more liver damage .

Synthesis Analysis

The synthesis of Entecavir involves a stereoselective boron–aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety. Its cyclization is catalyzed by Cp2TiCl through an intramolecular radical addition of an epoxide to an alkyne. The coupling with a purine derivative is achieved by a Mitsunobu reaction .

Molecular Structure Analysis

Entecavir is a guanosine nucleoside analogue . Its molecular formula is C12H15N5O3, and it has an average mass of 277.279 Da . The structure of Entecavir includes a guanine base attached to a sugar (ribose) molecule .

Chemical Reactions Analysis

Entecavir is a guanosine nucleoside analogue that selectively inhibits the Hepatitis B virus, blocking all three steps in the replication process . It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting the HBV polymerase .

Physical And Chemical Properties Analysis

Entecavir has a molecular weight of 277.28 and its formula is C12H15N5O3 . It is slightly soluble in water (2.4mg/ml) and the pH of the saturated solution in water is 7.9 at 25°C .

Mechanism of Action

Entecavir, also known as 2-Amino-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one, is a potent antiviral drug primarily used in the treatment of chronic hepatitis B virus (HBV) infection .

Target of Action

Entecavir’s primary target is the hepatitis B virus polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral therapy .

Mode of Action

Entecavir is a guanosine nucleoside analogue . It works by inhibiting the DNA synthesis in the Hepatitis B virus by competing with a natural substrate (deoxyguanosine triphosphate), reducing the viral count, and improving liver conditions . It inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Biochemical Pathways

Entecavir inhibits the reverse transcriptase enzyme, which is essential for the replication of HBV . By doing so, it hinders the ability of the virus to make copies of its genetic material, thereby curbing its growth and spread within the body . Mutations that lead to resistance development change the viral polymerase’s interaction with the drug, modifying the drug’s inhibitory effect on the hepatitis B virus polymerase .

Pharmacokinetics

Following oral administration, entecavir is rapidly absorbed and the peak plasma concentration is observed at about one hour post-dose . The estimated apparent volume of distribution is in excess of total body water, suggesting that entecavir is extensively distributed into tissues . Binding of entecavir to human serum proteins in vitro was approximately 13% .

Result of Action

The primary result of entecavir’s action is the reduction of viral replication, leading to a decrease in the viral load within the body . This can lead to an improvement in liver conditions and a reduction in the symptoms of hepatitis B .

Action Environment

The efficacy of entecavir can be influenced by various environmental factors. For instance, in patients with a high initial viral load, it takes more time to achieve the desired treatment outcomes and to reduce the hepatitis B virus viral load . Beyond these factors, the susceptibility of immunocompromised patients, non-adherence to therapy, challenges in achieving effective drug concentrations in obese people, individual enzymatic activity, and the prior use of antiviral drugs are also significant contributors to the resistance to antiviral therapy .

Future Directions

properties

IUPAC Name |

2-amino-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-XLPZGREQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-9-((1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)